molecular formula C7H4Cl2FNO B1410167 3,5-Dichloro-4-fluorobenzamide CAS No. 1803784-16-8

3,5-Dichloro-4-fluorobenzamide

Cat. No.: B1410167
CAS No.: 1803784-16-8
M. Wt: 208.01 g/mol
InChI Key: GSHSOFKGNRSPMV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzamide: is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound’s derivatives are explored for their potential use in treating various medical conditions. Research is ongoing to understand its mechanism of action and therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    3,5-Dichloro-4-fluoroaniline: Similar in structure but lacks the amide group.

    3,5-Dichlorobenzamide: Lacks the fluorine atom.

    4-Fluorobenzamide: Lacks the chlorine atoms.

Uniqueness: 3,5-Dichloro-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide core. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

IUPAC Name

3,5-dichloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHSOFKGNRSPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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